molecular formula C9H13FO3Si B1589533 (4-Fluorophenyl)trimethoxysilane CAS No. 53883-61-7

(4-Fluorophenyl)trimethoxysilane

Cat. No.: B1589533
CAS No.: 53883-61-7
M. Wt: 216.28 g/mol
InChI Key: YZKWHKGWYCDOMG-UHFFFAOYSA-N
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Preparation Methods

The preparation of (4-Fluorophenyl)trimethoxysilane typically involves a substitution reaction between trimethoxysilane and p-fluoronitrobenzene . The reaction conditions for this synthesis are relatively straightforward, making it a commonly used method for producing this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(4-Fluorophenyl)trimethoxysilane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include water for hydrolysis and various catalysts for polymerization. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4-Fluorophenyl)trimethoxysilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)trimethoxysilane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial in the formation of silane coupling agents, which enhance the adhesion between organic and inorganic materials . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of siloxane bonds.

Comparison with Similar Compounds

(4-Fluorophenyl)trimethoxysilane can be compared with other similar compounds, such as:

    Trimethoxysilane: This compound has a similar structure but lacks the fluorophenyl group. It is used in similar applications but may have different reactivity and properties.

    Methyltrimethoxysilane: This compound has a methyl group instead of a fluorophenyl group.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which can impart different chemical and physical properties compared to other trimethoxysilane derivatives.

Properties

IUPAC Name

(4-fluorophenyl)-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKWHKGWYCDOMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469251
Record name (4-Fluorophenyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53883-61-7
Record name (4-Fluorophenyl)trimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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